molecular formula C11H10Cl2N2O B2956997 1-[(2,6-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 568557-47-1

1-[(2,6-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2956997
CAS No.: 568557-47-1
M. Wt: 257.11
InChI Key: MWTLFGBCJNUKKU-UHFFFAOYSA-N
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Description

1-[(2,6-Dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a chemical compound characterized by its unique molecular structure, which includes a dichlorophenyl group attached to a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazolone ring.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,6-Dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the pyrazolone ring can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation products: Various oxo derivatives.

  • Reduction products: Reduced analogs with different functional groups.

  • Substitution products: Compounds with different substituents on the pyrazolone ring.

Scientific Research Applications

1-[(2,6-Dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Studied for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors involved in inflammatory processes, leading to its anti-inflammatory and analgesic properties. The exact mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the production of prostaglandins.

Comparison with Similar Compounds

1-[(2,6-Dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one is compared with other similar compounds, such as:

  • Diclofenac: A well-known anti-inflammatory drug with a similar dichlorophenyl group.

  • Indomethacin: Another anti-inflammatory agent with a pyrazolone ring.

  • Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) with structural similarities.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical processes, therapeutic agents, and materials.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-5-methyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O/c1-7-5-11(16)15(14-7)6-8-9(12)3-2-4-10(8)13/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTLFGBCJNUKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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